molecular formula C12H8BF4K B1371542 Potassium (2-fluorobiphenyl-4-yl)trifluoroborate CAS No. 850623-57-3

Potassium (2-fluorobiphenyl-4-yl)trifluoroborate

Cat. No. B1371542
M. Wt: 278.1 g/mol
InChI Key: ZSOWNGROMWKEIA-UHFFFAOYSA-N
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Description

Potassium (2-fluorobiphenyl-4-yl)trifluoroborate is a type of potassium organotrifluoroborate . Organotrifluoroborates are known for their longer shelf lives and do not undergo trimerization, which makes their stoichiometry well-defined . They are often used in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

Potassium trifluoroborate salts are used as reagents for difficult alkyl transfers . The Suzuki-Miyaura cross-coupling reaction is one of the most powerful means to effect this type of transformation . The organoboron reagents employed in this reaction can be prepared readily using a variety of routes and have a high compatibility with a broad range of functional groups .


Molecular Structure Analysis

The molecular structure of Potassium (2-fluorobiphenyl-4-yl)trifluoroborate can be found in databases like PubChem . The molecular formula is C12H8BF4K .


Chemical Reactions Analysis

Potassium trifluoroborate salts are used in the Suzuki-Miyaura cross-coupling reaction . This reaction is advantageous because the byproducts generated are relatively benign inorganic salts that can be removed via an aqueous wash .


Physical And Chemical Properties Analysis

The physical and chemical properties of Potassium (2-fluorobiphenyl-4-yl)trifluoroborate can be found in databases like PubChem . The molecular weight is 202.00 g/mol .

Scientific Research Applications

  • Proteomics Research

    • Potassium (2-fluorobiphenyl-4-yl)trifluoroborate is a specialty product used in proteomics research .
  • Suzuki–Miyaura Cross-Coupling Reactions

    • Potassium trifluoroborates, including Potassium (2-fluorobiphenyl-4-yl)trifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
    • These reagents are used in Suzuki–Miyaura-type reactions, which are a type of cross-coupling reaction used to synthesize biaryls, styrenes, and conjugated olefins .
    • The outcomes of these reactions can vary widely depending on the specific substrates used, but the use of potassium trifluoroborates can improve the efficiency and selectivity of these reactions .
  • Synthesis of Aliphatic Potassium Acyltrifluoroborates

    • Potassium (2-fluorobiphenyl-4-yl)trifluoroborate can be used in the synthesis of aliphatic potassium acyltrifluoroborates .
    • This involves a one-step synthesis from organocuprates, where organolithium and organomagnesium reagents are readily transmetalated onto Cu (I) and coupled with a KAT-forming reagent .
    • This protocol is suitable for primary, secondary, and tertiary alkyl substrates .
  • Epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates

    • Potassium (2-fluorobiphenyl-4-yl)trifluoroborate can be used in the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates .
    • This process proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
  • Synthesis of Potassium halomethyltrifluoroborates

    • Potassium (2-fluorobiphenyl-4-yl)trifluoroborate can be used in the synthesis of potassium halomethyltrifluoroborates .
    • This involves an in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .
  • Synthesis of Potassium halomethyltrifluoroborates

    • Potassium (2-fluorobiphenyl-4-yl)trifluoroborate can be used in the synthesis of potassium halomethyltrifluoroborates .
    • This involves an in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .
  • Cross-Coupling Reactions

    • Potassium Trifluoroborate Salts, including Potassium (2-fluorobiphenyl-4-yl)trifluoroborate, have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions .
    • These organoboron reagents have inherent limitations including: boronic acids are often difficult to purify and have uncertain stoichiometry; the boronate esters lack atom-economy and thus detract market value; and boranes are limited by their hydroboration method of preparation, are air-sensitive, and lack functional-group compatibility .
    • Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .

Future Directions

Potassium trifluoroborate salts are being explored for their use in complex molecule synthesis . Their ability to incorporate alkyl groups selectively and conveniently into molecular substructures at a late stage is of critical strategic value . As a testament to its effectiveness, strategies using the Suzuki-Miyaura cross-coupling reaction for the transfer of alkyl groups have been employed in the syntheses of various natural products and biologically significant analogues .

properties

IUPAC Name

potassium;trifluoro-(3-fluoro-4-phenylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BF4.K/c14-12-8-10(13(15,16)17)6-7-11(12)9-4-2-1-3-5-9;/h1-8H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOWNGROMWKEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)C2=CC=CC=C2)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BF4K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635757
Record name Potassium trifluoro(2-fluoro[1,1'-biphenyl]-4-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (2-fluorobiphenyl-4-yl)trifluoroborate

CAS RN

850623-57-3
Record name Borate(1-), trifluoro(2-fluoro[1,1′-biphenyl]-4-yl)-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850623-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro(2-fluoro[1,1'-biphenyl]-4-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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